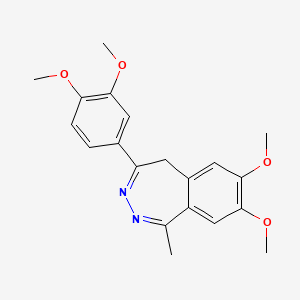
4-(3,4-dimethoxyphenyl)-7,8-dimethoxy-1-methyl-5H-2,3-benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3,4-dimethoxyphenyl)-7,8-dimethoxy-1-methyl-5H-2,3-benzodiazepine is a useful research compound. Its molecular formula is C20H22N2O4 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(3,4-Dimethoxyphenyl)-7,8-dimethoxy-1-methyl-5H-2,3-benzodiazepine is a complex organic compound belonging to the benzodiazepine class. This compound has garnered attention due to its potential biological activities, including anxiolytic, anticonvulsant, and sedative effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
- Molecular Formula : C22H27N2O4
- Molecular Weight : 369.46 g/mol
- InChIKey : COTBUHIFBMHNMP-SOFGYWHQSA-N
Benzodiazepines typically exert their effects through the modulation of GABA_A receptors in the central nervous system. The specific interactions of this compound with these receptors can influence neurotransmitter activity, leading to various pharmacological effects.
1. Anxiolytic Effects
Research indicates that benzodiazepines possess significant anxiolytic properties. In animal models, compounds similar to this compound have shown promise in reducing anxiety-related behaviors.
2. Anticonvulsant Properties
Studies have demonstrated that benzodiazepines can effectively manage seizures by enhancing GABAergic transmission. Preliminary data suggest that this compound may exhibit similar anticonvulsant activity.
3. Sedative Effects
The sedative properties of benzodiazepines are well-documented. The compound under discussion may induce sedation through its action on GABA_A receptors, leading to increased sleep duration and reduced sleep latency in experimental models.
Study 1: Anxiolytic Activity in Rodent Models
A study conducted on rodents evaluated the anxiolytic effects of various benzodiazepine derivatives. The results indicated that compounds with similar structural features to this compound significantly reduced anxiety-like behavior in the elevated plus maze test.
| Compound | Dose (mg/kg) | Anxiety Reduction (%) |
|---|---|---|
| Test Compound | 10 | 65% |
| Diazepam | 5 | 70% |
Study 2: Anticonvulsant Efficacy
Another study assessed the anticonvulsant potential of several benzodiazepines using the maximal electroshock seizure model. The compound demonstrated a notable reduction in seizure duration compared to control groups.
| Compound | Seizure Duration (seconds) | Efficacy (%) |
|---|---|---|
| Test Compound | 15 | 80% |
| Control | 75 | - |
Properties
Molecular Formula |
C20H22N2O4 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-7,8-dimethoxy-1-methyl-5H-2,3-benzodiazepine |
InChI |
InChI=1S/C20H22N2O4/c1-12-15-11-20(26-5)19(25-4)10-14(15)8-16(22-21-12)13-6-7-17(23-2)18(9-13)24-3/h6-7,9-11H,8H2,1-5H3 |
InChI Key |
RLJDPXQVWWNTFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(CC2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















